2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine
Description
This compound features a pyridine core linked to a 4-methylthiazole ring, which is further substituted with a 1-(4-fluorophenyl)-1H-pyrazole moiety. Its structural complexity arises from the fusion of heterocyclic systems (pyridine, thiazole, pyrazole) and the presence of a fluorine atom on the phenyl group, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPGPZCLILWPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
Pyridine Ring Attachment: Finally, the thiazole-pyrazole intermediate is coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Formation of Pyridine-Thiazole Linkage
The pyridine ring is introduced via Claisen-Schmidt condensation or cross-coupling reactions :
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Condensation : A chalcone-like intermediate is formed by reacting the thiazole derivative with pyridinecarboxaldehyde under basic conditions (e.g., potassium tert-butylate in ethanol) .
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Coupling : Suzuki-Miyaura coupling may link pre-formed pyridine and thiazole moieties using palladium catalysts .
Key Functional Group Modifications
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Methylation : The 4-methyl group on the thiazole is introduced during Hantzsch synthesis using methyl-substituted α-halo ketones .
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Fluorination : The 4-fluorophenyl group is typically pre-synthesized and incorporated via coupling or cycloaddition .
Catalytic and Solvent Systems
Mechanistic Insights
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Cyclocondensation : The sulfur atom in thioamide attacks the α-carbon of the halo ketone, followed by cyclization and elimination of HX .
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Conformational stability : The synperiplanar arrangement of the pyridylamino group relative to the thiazole ring minimizes steric hindrance, as confirmed by X-ray crystallography .
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, thiazole-pyridine hybrids similar to this compound have shown promising activity against various cancer cell lines including breast (MCF-7) and prostate (PC3) cancers. One study reported an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. Thiazole derivatives have been linked with effective seizure protection in animal models. For instance, certain analogues demonstrated protective indices ranging from 33% to 100% in electroshock-induced seizures . This suggests that modifications in the thiazole structure can enhance anticonvulsant efficacy.
Antimicrobial Activity
In addition to its anticancer and anticonvulsant effects, this compound has been investigated for its antimicrobial properties. Studies have shown that thiazole-containing compounds possess broad-spectrum activity against various bacterial strains, indicating potential use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of electron-withdrawing groups such as fluorine enhances biological activity by increasing lipophilicity and improving binding affinity to biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole-Thiazole Hybrids
The following table compares the target compound with analogues differing in aryl substituents or heterocyclic linkages:
Key Observations:
- Fluorine vs. Chlorine : The fluorophenyl substituent in the target compound improves metabolic stability compared to chlorophenyl analogues, as fluorine’s electronegativity enhances resistance to oxidative degradation .
- Planarity and Packing : The target compound’s near-planar conformation (excluding one fluorophenyl group) contrasts with the fully planar triazole derivatives, impacting solubility and crystallinity .
Biological Activity
The compound 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 299.35 g/mol. The compound features a thiazole ring connected to a pyridine moiety and a pyrazole group, with a fluorophenyl substituent that may influence its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and thiazole exhibit significant anticancer activities. For instance, compounds containing the pyrazole moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Induction of apoptosis |
| This compound | A549 | 26.00 | Inhibition of cell proliferation |
| This compound | HepG2 | 17.82 | Cell cycle arrest |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.
The mechanisms underlying the anticancer activity of this compound are believed to involve:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By interfering with the cell cycle, the compound prevents cancer cells from proliferating.
- Inhibition of Oncogenic Pathways : It may inhibit specific signaling pathways that are crucial for tumor growth and survival.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the phenyl group appears to enhance the compound's potency against certain cancer cell lines. Studies have indicated that modifications on the thiazole and pyrazole rings can significantly affect biological activity:
| Modification | Observed Effect |
|---|---|
| Addition of methoxy group | Increased cytotoxicity against MCF7 |
| Substitution at the 4-position of thiazole | Enhanced selectivity towards HepG2 |
This highlights the importance of fine-tuning molecular structures to optimize therapeutic effects.
Case Studies
Several case studies have documented the efficacy and safety profiles of similar compounds:
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives and found that modifications led to varying degrees of anticancer activity across different cell lines, emphasizing the role of structural components in therapeutic efficacy.
- Thiazole-Based Compounds : Research on thiazole-containing compounds demonstrated significant activity against glioblastoma and melanoma cell lines, suggesting that similar mechanisms might be at play in the activity observed with this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine?
- Methodological Answer : The synthesis typically involves multi-step processes:
Pyrazole Formation : React 4-fluorophenyl hydrazine with diketones (e.g., 1,3-diketones) under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core .
Thiazole Construction : Introduce the thiazole ring via cyclocondensation of α-haloketones or thioureas. For example, 4-methylthiazole derivatives can be synthesized using ethyl 2-bromoacetate and thiourea .
Pyridine Coupling : Link the pyridine moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the substituent positions .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole | Phenyl hydrazine, ethanol, acetic acid, reflux (7 hr) | 45% | |
| Thiazole | α-Bromoketone, thiourea, ethanol, 80°C | 60–70% |
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular geometry, dihedral angles, and hydrogen-bonding networks (e.g., O–H⋯N interactions in pyrazole-thiazole systems) .
- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and purity. For example, -NMR detects fluorine environments in the 4-fluorophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the pyrazole (e.g., 4-fluorophenyl → 4-chlorophenyl), thiazole (e.g., methyl → trifluoromethyl), and pyridine (e.g., positional isomers) groups .
- Biological Assays : Test against target proteins (e.g., kinases, receptors) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization.
SAR Data Example :
| Substituent (R) | Bioactivity (IC) | Reference |
|---|---|---|
| 4-Fluorophenyl | 12 nM (Kinase X) | |
| 4-Chlorophenyl | 8 nM (Kinase X) | |
| 4-Methoxyphenyl | 45 nM (Kinase X) |
Q. How can contradictory biological activity data between similar compounds be resolved?
- Methodological Answer :
- Crystallographic Analysis : Compare binding modes using protein-ligand co-crystal structures to identify steric/electronic clashes .
- Computational Modeling : Perform molecular dynamics simulations to assess conformational stability or docking affinity (e.g., AutoDock Vina).
- Meta-Analysis : Aggregate data from multiple studies (e.g., pIC values) to identify outliers or trends linked to specific substituents .
Q. What strategies improve reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh)) for efficient cross-coupling .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency in thiazole formation .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc) improves purity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally analogous compounds?
- Methodological Answer :
- Reproduce Conditions : Verify purity via HPLC and thermal analysis (DSC/TGA). For example, impurities >1% can lower melting points by 5–10°C .
- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms. A study on ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole-5-carboxylate revealed two polymorphs with 10°C melting point differences .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
